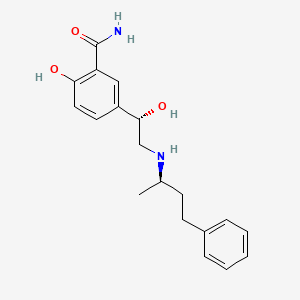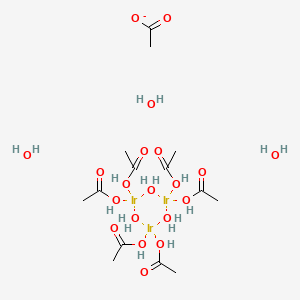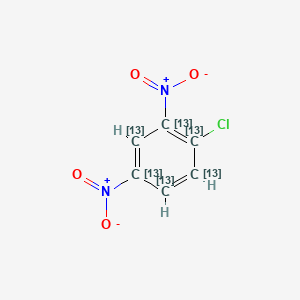
1-Chloro-2,4-dinitrobenzene-13C6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-2,4-dinitrobenzene-13C6 is a stable isotope-labeled compound with the molecular formula 13C6H3ClN2O4 and a molecular weight of 208.51 g/mol . This compound is a derivative of 1-chloro-2,4-dinitrobenzene, where the benzene ring is labeled with carbon-13 isotopes. It is commonly used in scientific research due to its unique properties and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Chloro-2,4-dinitrobenzene-13C6 can be synthesized through a multi-step process involving nitration and chlorination of benzene derivatives. The nitration of benzene with nitric acid and sulfuric acid produces dinitrobenzene, which is then chlorinated using chlorine gas in the presence of a catalyst to yield 1-chloro-2,4-dinitrobenzene .
Industrial Production Methods: Industrial production of 1-chloro-2,4-dinitrobenzene involves similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The process typically includes:
Nitration: Benzene is nitrated using a mixture of concentrated nitric acid and sulfuric acid.
Chlorination: The resulting dinitrobenzene is chlorinated using chlorine gas in the presence of a catalyst such as ferric chloride.
Análisis De Reacciones Químicas
Types of Reactions: 1-Chloro-2,4-dinitrobenzene-13C6 undergoes various chemical reactions, including:
Nucleophilic Aromatic Substitution: This compound readily undergoes nucleophilic aromatic substitution due to the presence of electron-withdrawing nitro groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide, dimethylamine, and thiols are commonly used under mild conditions (room temperature, ethanol as solvent).
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride in ethanol are used.
Major Products:
Nucleophilic Substitution: Products include 2,4-dinitrophenol, 2,4-dinitroaniline, and 2,4-dinitrophenylthiol.
Reduction: The major product is 2,4-diaminochlorobenzene.
Aplicaciones Científicas De Investigación
1-Chloro-2,4-dinitrobenzene-13C6 has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-chloro-2,4-dinitrobenzene-13C6 involves its interaction with nucleophiles. The electron-withdrawing nitro groups activate the aromatic ring towards nucleophilic attack, leading to the formation of a Meisenheimer complex. This intermediate then undergoes elimination to yield the substitution product . In biological systems, it conjugates with glutathione, leading to the formation of 2,4-dinitrophenyl-S-glutathione, which inhibits thioredoxin reductase .
Comparación Con Compuestos Similares
1-Chloro-2,4-dinitrobenzene: The non-labeled version of the compound, used in similar applications.
2,4-Dinitrochlorobenzene: Another derivative with similar reactivity and applications.
2,4-Dinitrophenylhydrazine: Used in the detection of carbonyl compounds.
Uniqueness: 1-Chloro-2,4-dinitrobenzene-13C6 is unique due to its carbon-13 labeling, which makes it particularly useful in nuclear magnetic resonance (NMR) spectroscopy and other isotopic labeling studies. This labeling allows for detailed structural and mechanistic studies that are not possible with the non-labeled compound .
Propiedades
Fórmula molecular |
C6H3ClN2O4 |
|---|---|
Peso molecular |
208.51 g/mol |
Nombre IUPAC |
1-chloro-2,4-dinitro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene |
InChI |
InChI=1S/C6H3ClN2O4/c7-5-2-1-4(8(10)11)3-6(5)9(12)13/h1-3H/i1+1,2+1,3+1,4+1,5+1,6+1 |
Clave InChI |
VYZAHLCBVHPDDF-IDEBNGHGSA-N |
SMILES isomérico |
[13CH]1=[13CH][13C](=[13C]([13CH]=[13C]1[N+](=O)[O-])[N+](=O)[O-])Cl |
SMILES canónico |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


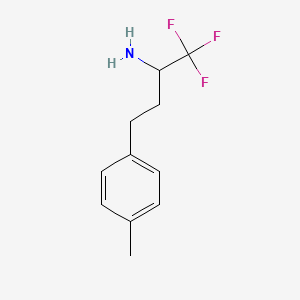
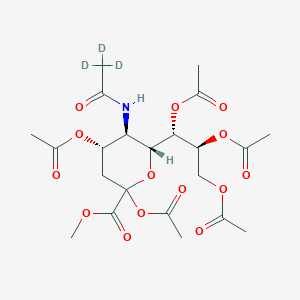
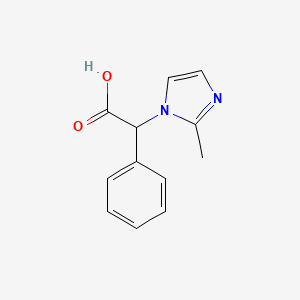
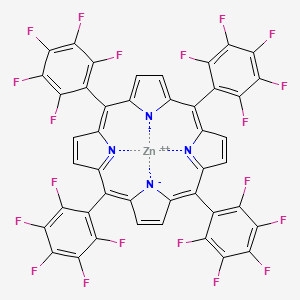
![1-Iodo-9-[(4,4,5,5,5-pentafluoropentyl)thio]nonane](/img/structure/B13411906.png)
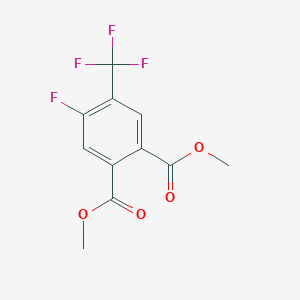
![[(3aS,6R,6aR)-2,2,4-trimethyl-6,6a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyrrol-6-yl]methanol](/img/structure/B13411912.png)
![2-Propenoic acid, 2-methyl-, 2-[methyl[(undecafluoropentyl)sulfonyl]amino]ethyl ester](/img/structure/B13411918.png)
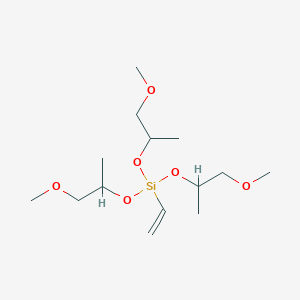
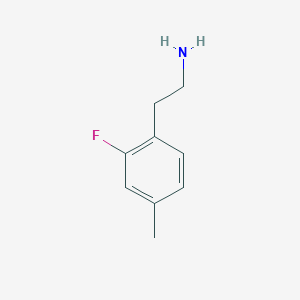
![4-[4-[(3,5-dichlorophenyl)carbamoylamino]-2-(2H-tetrazol-5-yl)phenyl]-N,N-dimethylbenzamide](/img/structure/B13411943.png)

